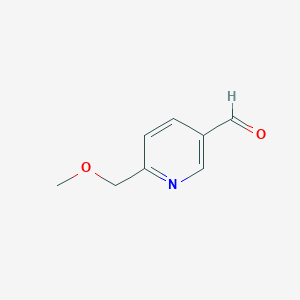
6-(Methoxymethyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, where a methoxymethyl group is attached to the sixth position of the pyridine ring. This compound is known for its off-white to light yellow crystalline powder form and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 6-(Methoxymethyl)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyridine with formaldehyde under specific conditions to introduce the methoxymethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions: 6-(Methoxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(Methoxymethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors and enzymes.
Industry: It serves as a precursor in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 6-(Methoxymethyl)nicotinaldehyde involves its interaction with specific molecular targets. It is known to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, particularly through the Preiss–Handler pathway. This interaction helps replenish intracellular NAD levels, which is crucial for cellular metabolism and energy production .
類似化合物との比較
6-Methoxynicotinaldehyde: Similar in structure but lacks the methoxymethyl group.
3-Formyl-6-methoxypyridine: Another derivative with a different substitution pattern on the pyridine ring.
6-Methoxy-3-pyridinecarboxaldehyde: Shares the methoxy group but differs in the position of the aldehyde group
Uniqueness: 6-(Methoxymethyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
6-(methoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-3-2-7(5-10)4-9-8/h2-5H,6H2,1H3 |
InChIキー |
MJJOPNIKISKHET-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















